4-Chloro-2-cyclopropylanisole
Description
4-Chloro-2-cyclopropylanisole is an aromatic ether derivative featuring a methoxy group (-OCH₃), a chlorine substituent at the para position, and a cyclopropyl group at the ortho position of the benzene ring. Such compounds are often studied for applications in organic synthesis, pharmaceuticals, or agrochemicals due to their electronic and steric effects .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-1-methoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
ZNQZJHPLSDGALE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropylanisole can be achieved through several methods. One common approach involves the cyclopropylation of 4-chloroanisole. This can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of 4-Chloro-2-cyclopropylanisole may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropylanisole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted anisoles.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-2-cyclopropylanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, derivatives of 4-Chloro-2-cyclopropylanisole are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropylanisole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its target, while the chloro and methoxy groups can modulate its electronic properties and reactivity.
Comparison with Similar Compounds
Key Observations:
The methoxy group (OCH₃) enhances electron density on the aromatic ring, affecting electrophilic substitution patterns. This contrasts with 4-Chloro-N-(cyclopropylmethyl)aniline, where the amino group (NH₂) acts as a stronger electron donor .
Molecular Weight Trends :
Comparative Insights:
- Cyclopropyl-Containing Compounds : 4-Chloro-N-(cyclopropylmethyl)aniline shows stricter first-aid protocols (e.g., mandatory physician consultation) compared to 4-Chloro-2-iodoanisole , suggesting higher perceived risk despite similar substituents.
- Data Gaps : Safety profiles for cyclopropylanisoles remain underreported, highlighting the need for targeted toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
